AES-350

概要

説明

AES-350は、ヒストン脱アセチル化酵素6(HDAC6)の強力な経口活性阻害剤です。ヒストン脱アセチル化酵素の阻害を通じて、急性骨髄性白血病(AML)細胞のアポトーシス誘導において有意な可能性を示しています。 この化合物は、さまざまな癌研究アプリケーションにおける治療効果について研究されてきました .

科学的研究の応用

AES-350 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.

Biology: Investigated for its role in modulating cellular processes through histone acetylation.

Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

作用機序

AES-350は、ヒストン脱アセチル化酵素6を阻害することにより、その効果を発揮し、アセチル化ヒストンタンパク質の蓄積につながります。このアセチル化は、クロマチン構造を変化させ、遺伝子発現の変化をもたらします。この化合物は、特にヒストン脱アセチル化酵素6を標的としますが、ヒストン脱アセチル化酵素3およびヒストン脱アセチル化酵素8に対しても活性があります。 これらの酵素の阻害は、癌細胞のアポトーシスを引き起こし、this compoundは癌治療の有望な候補となります .

類似の化合物との比較

This compoundは、ヒストン脱アセチル化酵素6に対する高い効力と選択性においてユニークです。同様の化合物には以下が含まれます。

ボリノスタット: 複数のヒストン脱アセチル化酵素アイソフォームに対してより幅広い活性を示す、別のヒストン脱アセチル化酵素阻害剤。

パノビノスタット: 複数のアイソフォームに対して活性がある、強力なヒストン脱アセチル化酵素阻害剤であり、多発性骨髄腫の治療に使用されています。

ベリノスタット: 幅広い活性を示すヒストン脱アセチル化酵素阻害剤であり、末梢T細胞リンパ腫の治療に使用されています。

これらの化合物と比較して、this compoundはヒストン脱アセチル化酵素6に対して高い選択性を示し、この酵素の特定の阻害とその治療の可能性を調べるための貴重なツールとなります .

生化学分析

Biochemical Properties

AES-350 plays a crucial role in biochemical reactions. It interacts with enzymes such as HDAC6, HDAC3, and HDAC8 . The nature of these interactions involves the inhibition of these enzymes, with IC50 values of 0.0244 μM for HDAC6, and 0.187 μM and 0.245 μM for HDAC3 and HDAC8 respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis in AML cells through HDAC inhibition . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting HDAC6, leading to an increase in acetylated α-tubulin, a substrate of HDAC .

準備方法

合成経路と反応条件

AES-350の合成には、重要な中間体の形成と、その後の制御された条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、専有情報であり、公表されていません。 通常、有機溶媒、触媒、および特定の温度と圧力条件を使用して、所望の純度と収率を実現します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の一貫性と純度を確保するための厳格な品質管理対策が含まれます。 生産方法は、コスト効率とスケーラビリティのために最適化されており、大規模製造が可能になっています .

化学反応の分析

反応の種類

AES-350は、主に阻害反応、特にヒストン脱アセチル化酵素を標的にします。 通常、通常の生理的条件下では、酸化、還元、または置換反応は起こりません .

一般的な試薬と条件

This compoundによるヒストン脱アセチル化酵素の阻害には、酵素の活性部位への特定の結合が含まれます。 これらの反応で使用される一般的な試薬には、緩衝液、有機溶媒、および化合物の有効性を調べるための特定の阻害剤が含まれます .

生成される主な生成物

This compoundとヒストン脱アセチル化酵素の反応から生成される主な生成物は、ヒストンタンパク質のアセチル化型です。 このアセチル化は、遺伝子発現の変化につながり、癌細胞のアポトーシスを誘導します .

科学研究アプリケーション

This compoundは、さまざまな分野でのアプリケーションについて広く研究されてきました。

化学: ヒストン脱アセチル化酵素の阻害とその遺伝子発現への影響を調べるためのツール化合物として使用されます。

生物学: ヒストンアセチル化を介した細胞プロセスの調節における役割について調査されています。

医学: 急性骨髄性白血病やその他の癌の治療における潜在的な治療薬として探索されています。

類似化合物との比較

AES-350 is unique in its high potency and selectivity for histone deacetylase 6. Similar compounds include:

Vorinostat: Another histone deacetylase inhibitor with broader activity against multiple histone deacetylase isoforms.

Panobinostat: A potent inhibitor of histone deacetylase with activity against several isoforms, used in the treatment of multiple myeloma.

Belinostat: A histone deacetylase inhibitor with a broad spectrum of activity, used in the treatment of peripheral T-cell lymphoma.

Compared to these compounds, this compound exhibits higher selectivity for histone deacetylase 6, making it a valuable tool for studying the specific inhibition of this enzyme and its therapeutic potential .

特性

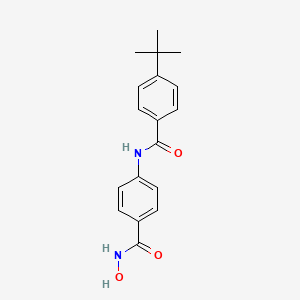

IUPAC Name |

4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOQHLZNJFXULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233744 | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847249-57-4 | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tert-butylbenzamido hydroxylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。